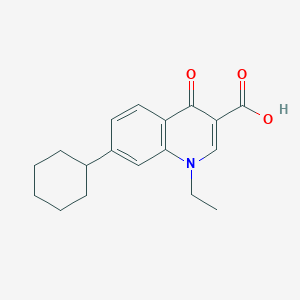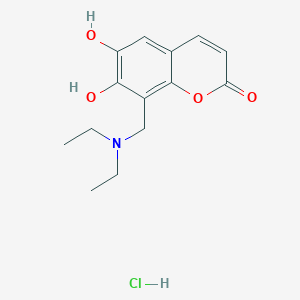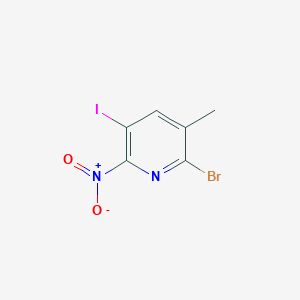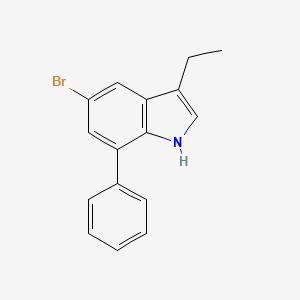
5-Bromo-3-ethyl-7-phenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-ethyl-7-phenyl-1H-indole is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a bromine atom at the 5th position, an ethyl group at the 3rd position, and a phenyl group at the 7th position on the indole ring. These substitutions confer unique chemical and biological properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethyl-7-phenyl-1H-indole typically involves the following steps:
Ethylation: The ethyl group can be introduced at the 3rd position through Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Phenylation: The phenyl group at the 7th position can be introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the phenyl group, reducing it to a cyclohexyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: this compound-2-carboxylic acid.
Reduction: 5-Hydro-3-ethyl-7-phenyl-1H-indole.
Substitution: 5-Amino-3-ethyl-7-phenyl-1H-indole.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-ethyl-7-phenyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-ethyl-7-phenyl-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, altering their function and leading to biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-1-ethyl-1H-indole: Lacks the phenyl group at the 7th position, resulting in different chemical and biological properties.
3-Ethyl-7-phenyl-1H-indole:
5-Bromo-7-methyl-1H-indole: Substitutes a methyl group for the ethyl group at the 3rd position, altering its steric and electronic properties.
Uniqueness: 5-Bromo-3-ethyl-7-phenyl-1H-indole is unique due to the specific combination of substituents on the indole ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
918446-44-3 |
|---|---|
Molekularformel |
C16H14BrN |
Molekulargewicht |
300.19 g/mol |
IUPAC-Name |
5-bromo-3-ethyl-7-phenyl-1H-indole |
InChI |
InChI=1S/C16H14BrN/c1-2-11-10-18-16-14(11)8-13(17)9-15(16)12-6-4-3-5-7-12/h3-10,18H,2H2,1H3 |
InChI-Schlüssel |
GEJYSNNBQPGAQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CNC2=C1C=C(C=C2C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester](/img/structure/B11830880.png)
![(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830886.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate](/img/structure/B11830901.png)
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-((R)-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11830903.png)
![1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11830910.png)
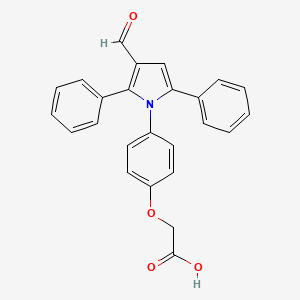
![2-(4-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11830915.png)
